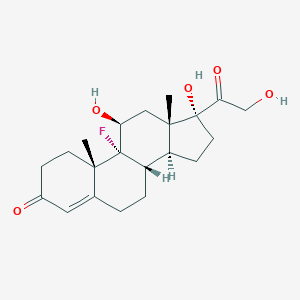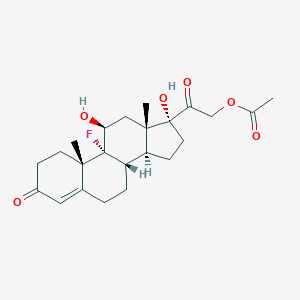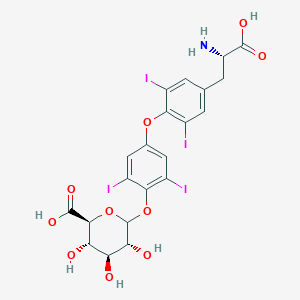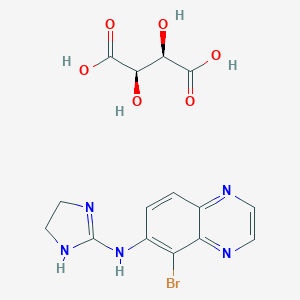
N-Desethyl brinzolamide
Vue d'ensemble
Description
N-Desethyl brinzolamide is an active metabolite of the carbonic anhydrase (CA) inhibitor brinzolamide . It inhibits CAII and CAIV activities . Brinzolamide is used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma .
Chemical Reactions Analysis
Brinzolamide is eliminated predominantly in the urine as unchanged drug. This compound is also found in the urine along with lower concentrations of the N-desmethoxypropyl and O-desmethyl metabolites .Physical And Chemical Properties Analysis
Brinzolamide, the parent compound of this compound, is a nonbacteriostatic, heterocyclic thienothiazine-sulfonamide derivative with higher lipophilicity and lower aqueous solubility than dorzolamide or acetazolamide at physiological pH .Applications De Recherche Scientifique
Pharmacology and Treatment Use
N-Desethyl brinzolamide, as part of its parent compound brinzolamide, is primarily recognized for its role in the treatment of open-angle glaucoma and ocular hypertension. Its pharmacological action is characterized as a highly specific, non-competitive, reversible inhibitor of carbonic anhydrase II (CA-II). This inhibition leads to a decrease in the formation of aqueous humor in the eye, thereby reducing intraocular pressure (IOP) (Iester, 2008).
Ocular Hemodynamics
Studies on brinzolamide have also explored its effects on ocular hemodynamics. It's suggested that carbonic anhydrase inhibitors like brinzolamide could potentially induce metabolic acidosis, leading to vasodilation and improved blood flow. This might be particularly relevant in types of glaucoma where vascular dysregulation is a factor (Kaup et al., 2004).
Formulation Optimization
Recent research has focused on optimizing brinzolamide formulations for better therapeutic efficacy. Studies include the development of brinzolamide-loaded microemulsions and in situ gelling nanoemulsion formulations. These advanced formulations aim to improve the drug's solubility, bioavailability, and patient compliance (Gohil et al., 2020); (Bhalerao et al., 2019).
In Vivo and In Vitro Evaluations
In vivo and in vitro studies are crucial for understanding the efficacy and safety of brinzolamide. These studies provide insights into the drug's pharmacodynamics and pharmacokinetics, helping to determine optimal dosing and administration routes (Naageshwaran et al., 2020); (Wang et al., 2004).
Mécanisme D'action
Target of Action
N-Desethyl Brinzolamide is a metabolite of Brinzolamide . The primary target of Brinzolamide is carbonic anhydrase II (CA-II) , an enzyme found in many tissues of the body, including the eye . CA-II plays a crucial role in the reversible reaction involving the hydration of carbon dioxide .
Mode of Action
Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of CA-II . By inhibiting CA-II, Brinzolamide decreases the secretion of aqueous humor, which results in a reduction of intraocular pressure . This compound, being a metabolite, is expected to have a similar mode of action.
Biochemical Pathways
The inhibition of CA-II affects the carbonic anhydrase pathway. This enzyme catalyzes the reversible reaction of water and carbon dioxide to form bicarbonate ions . By inhibiting this enzyme, the formation of bicarbonate ions is reduced, leading to decreased aqueous humor secretion .
Pharmacokinetics
Brinzolamide is absorbed into the systemic circulation following topical application to the eye . It accumulates in red blood cells, binding to carbonic anhydrase . Brinzolamide is metabolized to this compound . The metabolite is eliminated predominantly in the urine as unchanged drug and metabolites . The binding to plasma proteins is approximately 60% .
Result of Action
The primary result of Brinzolamide’s action is the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This is achieved by decreasing the secretion of aqueous humor . As a metabolite, this compound is expected to contribute to this effect.
Action Environment
The action of Brinzolamide and its metabolites can be influenced by various environmental factors. For instance, the lipophilicity of Brinzolamide facilitates its diffusion across the blood-retinal barrier . Additionally, the presence of other drugs can affect the action of Brinzolamide. For example, strong inhibitors of CYP3A4 may increase the serum concentration of Brinzolamide .
Safety and Hazards
Orientations Futures
Brinzolamide, the parent compound of N-Desethyl brinzolamide, has been approved by the FDA for the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . Future research may focus on further understanding the pharmacokinetics and pharmacodynamics of this compound, as well as exploring its potential therapeutic applications.
Analyse Biochimique
Biochemical Properties
N-Desethyl brinzolamide inhibits the activity of carbonic anhydrase II (CA-II) and carbonic anhydrase IV (CA-IV) with IC50 values of 1.28 nM and 128 nM, respectively . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. By inhibiting these enzymes, this compound reduces the production of bicarbonate ions and subsequently decreases aqueous humor secretion in the eye, leading to a reduction in intraocular pressure . This interaction is non-competitive and reversible, highlighting the specificity and efficacy of this compound in targeting carbonic anhydrases .
Cellular Effects
This compound exerts significant effects on various cell types, particularly in ocular tissues. It accumulates in red blood cells by binding predominantly to carbonic anhydrase I (CA-I) in erythrocytes . This binding reduces the availability of CA-I for its physiological role, thereby influencing cellular processes such as pH regulation and ion transport. Additionally, this compound’s inhibition of carbonic anhydrases affects cell signaling pathways and gene expression related to fluid secretion and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to the active site of carbonic anhydrases, inhibiting their enzymatic activity . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which prevents the hydration of carbon dioxide and the subsequent formation of bicarbonate ions . The reduction in bicarbonate ions leads to decreased aqueous humor production, thereby lowering intraocular pressure. This mechanism of action is crucial for the therapeutic effects of this compound in treating ocular hypertension and glaucoma .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound can undergo degradation, leading to a gradual decrease in its efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained inhibition of carbonic anhydrase activity, with minimal adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces intraocular pressure without causing significant toxicity . At higher doses, this compound can lead to adverse effects such as metabolic acidosis and electrolyte imbalances . These threshold effects highlight the importance of dose optimization in clinical settings to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is primarily metabolized in the liver through oxidative O- and N-dealkylation by cytochrome P450 isoenzymes . The major metabolic pathway involves the formation of this compound from brinzolamide, followed by further metabolism to minor metabolites such as N-desmethoxypropyl and O-desmethyl brinzolamide . These metabolic pathways are crucial for the elimination of the compound from the body and play a significant role in determining its pharmacokinetic properties .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion and binding to carbonic anhydrases . The compound accumulates in erythrocytes by binding to CA-I, which facilitates its prolonged presence in the bloodstream . This distribution pattern is essential for maintaining therapeutic levels of the compound in ocular tissues, thereby ensuring its efficacy in reducing intraocular pressure .
Subcellular Localization
The subcellular localization of this compound is predominantly within the cytoplasm, where it interacts with carbonic anhydrases . The compound does not exhibit specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . This localization is consistent with its role in inhibiting cytoplasmic carbonic anhydrases and reducing aqueous humor production in the eye .
Propriétés
IUPAC Name |
(4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJPOIMDXIBKC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434352 | |
| Record name | N-DESETHYL BRINZOLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
404034-55-5 | |
| Record name | N-Desethyl-brinzolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404034555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESETHYL BRINZOLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESETHYL-BRINZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88WG3B2PNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)





![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)
